molecular formula C12H10O2S B1393763 3-Methyl-4-(thiophen-2-YL)benzoic acid CAS No. 1261990-26-4

3-Methyl-4-(thiophen-2-YL)benzoic acid

Cat. No.: B1393763
CAS No.: 1261990-26-4
M. Wt: 218.27 g/mol
InChI Key: MXLMZUBZNVEBTQ-UHFFFAOYSA-N
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Description

3-Methyl-4-(thiophen-2-YL)benzoic acid is an organic compound that belongs to the class of benzoic acids substituted with a thiophene ring. The presence of the thiophene ring, a sulfur-containing heterocycle, imparts unique chemical and physical properties to the compound. This compound is of interest in various fields, including medicinal chemistry, material science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Suzuki-Miyaura coupling reaction, which involves the cross-coupling of a boronic acid derivative with a halogenated thiophene under palladium catalysis . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of thiophene derivatives, including 3-Methyl-4-(thiophen-2-YL)benzoic acid, often employs large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of automated reactors and precise control of reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-4-(thiophen-2-YL)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions on the thiophene ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: 3-Methyl-4-(thiophen-2-YL)benzyl alcohol.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

3-Methyl-4-(thiophen-2-YL)benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-4-(thiophen-2-YL)benzoic acid involves its interaction with specific molecular targets. The thiophene ring can engage in π-π stacking interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-4-(thiophen-2-YL)benzoic acid is unique due to the presence of the methyl group at the 3-position, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in the compound’s interaction with molecular targets and its overall pharmacological profile.

Biological Activity

3-Methyl-4-(thiophen-2-YL)benzoic acid is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including various studies, mechanisms of action, and implications for therapeutic applications.

Chemical Structure and Properties

The compound features a benzoic acid core substituted with a methyl group and a thiophene ring, which contributes to its unique chemical properties. Its molecular formula is C11H10O2SC_{11}H_{10}O_2S with a molecular weight of approximately 218.27 g/mol.

Structural Formula

3 Methyl 4 thiophen 2 YL benzoic acid\text{3 Methyl 4 thiophen 2 YL benzoic acid}

Anticancer Properties

Recent studies have indicated that derivatives of benzoic acid, including this compound, exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures have shown significant inhibitory activities against MCF-7 (breast cancer) and HCT-116 (colon cancer) cell lines, suggesting that this compound may also possess similar anticancer properties .

The proposed mechanism of action for this compound involves the induction of apoptosis in cancer cells. This process is facilitated through the activation of specific apoptotic pathways, which may include the modulation of key proteins involved in cell survival and death .

Anti-inflammatory and Antimicrobial Activities

Preliminary research suggests that this compound may also exhibit anti-inflammatory and antimicrobial properties. The presence of the thiophene moiety is often associated with various biological effects, making this compound a candidate for further pharmacological studies.

In Vitro Studies

In vitro studies have demonstrated that this compound can enhance proteasomal and lysosomal activities in human fibroblasts, indicating its potential role in promoting cellular homeostasis and possibly counteracting age-related decline in these pathways .

Data Table: Summary of Biological Activities

Activity TypeCell Line/ModelObserved EffectReference
AnticancerMCF-7Cytotoxicity
AnticancerHCT-116Cytotoxicity
Anti-inflammatoryHuman fibroblastsEnhanced proteasomal activity
AntimicrobialVarious bacterial strainsInhibition of growth

Case Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of various benzoic acid derivatives on cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against both MCF-7 and HCT-116 cell lines, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Proteasome Activation

In another investigation, the impact of this compound on proteasome activity was assessed using human foreskin fibroblasts. The results showed a marked increase in proteasomal activity at concentrations of 5 μM, suggesting potential applications in aging-related therapies .

Properties

IUPAC Name

3-methyl-4-thiophen-2-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-7-9(12(13)14)4-5-10(8)11-3-2-6-15-11/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXLMZUBZNVEBTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70688531
Record name 3-Methyl-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261990-26-4
Record name 3-Methyl-4-(thiophen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70688531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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